molecular formula C10H12N2S B2836691 1-(2-Cyclopropylphenyl)thiourea CAS No. 1417885-77-8

1-(2-Cyclopropylphenyl)thiourea

Cat. No. B2836691
CAS RN: 1417885-77-8
M. Wt: 192.28
InChI Key: XFDMEXSYLXNBIC-UHFFFAOYSA-N
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Description

“1-(2-Cyclopropylphenyl)thiourea” is a derivative of thiourea . Thiourea is an organosulfur compound that is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . It is used in various applications such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thiourea derivatives, including “1-(2-Cyclopropylphenyl)thiourea”, can be synthesized by the reaction of various anilines with CS2 . This process involves a simple condensation between amines and carbon disulfide in an aqueous medium .


Molecular Structure Analysis

The molecular structure of “1-(2-Cyclopropylphenyl)thiourea” is similar to that of thiourea, with the oxygen atom in urea replaced by a sulfur atom . The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .


Chemical Reactions Analysis

Thiourea reacts with alkyl halides to give isothiouronium salt. Upon further hydrolysis, this salt results in the formation of thiol and urea .


Physical And Chemical Properties Analysis

Thiourea is a white solid with an odorless smell . It is soluble in water . When thiourea reacts with alkyl halides, it forms isothiouronium salt, which upon further hydrolysis, results in the formation of thiol and urea .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Thiourea in Cycloaddition Reactions : Thiourea demonstrates significant utility in [3+2] cycloaddition with donor-acceptor cyclopropanes, providing an efficient route to diverse 2-amino-4,5-dihydrothiophenes. It serves as an amino source and functions in a decarbalkoxylation reaction, showcasing its versatility in chemical synthesis (Xie et al., 2019).

  • Catalysis in Mannich Reactions : Cyclopropenimine, with greater reactivity than thiourea derivatives, catalyzes Mannich reactions efficiently. This highlights the potential of thiourea derivatives in catalyzing significant organic transformations (Bandar & Lambert, 2013).

Pharmaceutical Research

  • Enzyme Inhibition and Mercury Sensing : Thiourea derivatives have been identified as efficient enzyme inhibitors and mercury sensors. Their potential in inhibiting acetylcholinesterase and butyrylcholinesterase, along with moderate sensitivity in fluorescence studies for mercury detection, positions them as valuable in medical and environmental research (Rahman et al., 2021).

Materials Science

  • Structural and Vibrational Analysis : Studies on thiourea derivatives, such as the investigation of their crystal structures and vibrational properties, contribute to a deeper understanding of their molecular characteristics. This is crucial for designing materials with specific properties (Saeed et al., 2010).

  • Optical and Electronic Characterization : Detailed characterization of thiourea derivatives through spectroscopy, single crystal XRD structure, DFT, and molecular dynamics provides insights into their potential applications in fields like photonics and electronics. This type of research is pivotal for advancing material science applications (Mary et al., 2016).

Mechanism of Action

Target of Action

1-(2-Cyclopropylphenyl)thiourea is a type of thiourea derivative. Thiourea derivatives have been used for the activation of carbonyl and imine compounds to facilitate Michael addition reactions . They have also been used as oxyanion stabilizers for [Ir] catalyzed amination of alcohols without using any base or acid .

Mode of Action

Thiourea is an antioxidant . After oral administration to man and animals, it is practically completely absorbed and is excreted largely unchanged via the kidneys . Thiourea inhibits the peroxidase in the thyroid gland and thus inhibits thyroxine production .

Biochemical Pathways

Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications . These properties include antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular and antimalarial effects .

Pharmacokinetics

Thiourea-based antivirals are organosulfur chemical compounds. Due to their various medicinal uses, including antiviral, antioxidant, and anticancer properties, they are becoming more popular . In a study, pharmacokinetics, metabolism, bioavailability, and distribution of thiourea derivatives to organs of rats were evaluated . Thiourea derivatives, namely DSA-00, DSA-02, and DSA-09, exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry through in-silico analysis .

Result of Action

The most active thioureas were able to reduce both PGE2 and TXB2 production in human platelets, suggesting a direct inhibition of COX-1 . These results reinforce their promising profile as lead antiplatelet agents for further in vivo experimental investigations .

Action Environment

The pharmaceutical industries are keen to develop green processes for the synthesis of active pharmaceutical ingredients (API) and heterocyclic compounds . They are spending on research and development for generating environment-friendly friendly processes and eliminating hazardous chemicals, and thiourea catalysts have been utilized by chemists for the green synthesis of heterocyclic compounds .

Safety and Hazards

Thiourea is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child . It may form combustible dust concentrations in air .

Future Directions

Thiourea derivatives have diverse biological activities and applications in numerous fields such as organic synthesis and pharmaceutical industries . They are used in the synthesis of several important heterocyclic compounds and have a significant role in the construction of heterocycles . Therefore, the future directions for “1-(2-Cyclopropylphenyl)thiourea” could involve further exploration of its potential uses in these areas.

properties

IUPAC Name

(2-cyclopropylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c11-10(13)12-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDMEXSYLXNBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclopropylphenyl)thiourea

CAS RN

1417885-77-8
Record name (2-cyclopropylphenyl)thiourea
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Synthesis routes and methods

Procedure details

To N-((2-cyclopropylphenyl)carbamothioyl)benzamide (1.210 g, 4.08 mmol) in MeOH (10 mL) was added 2 N NaOH (4.1 mL, 8.17 mmol) and stirred at 65° C. for 3 hours. The reaction was cooled, neutralized with 2 N HCl, and half of the reaction volume was evaporated under a stream of nitrogen. A yellow precipitate formed that was filtered, rinsed with water and dried in the vacuum oven to give 1-(2-cyclopropylphenyl)thiourea as a yellow solid (444.5 mg, 56%): mp 152-154° C.; 1H NMR (400 MHz, CDCl3) δ 7.75 (s, 1H), 7.31-7.27 (m, 1H), 7.26-7.22 (m, 2H), 7.00 (d, J=7.4 Hz, 1H), 5.95 (s, 2H), 1.99 (tt, J=8.4, 5.3 Hz, 1H), 1.06 (ddd, J=8.4, 6.3, 4.5 Hz, 2H), 0.69 (dt, J=6.4, 4.6 Hz, 2H); 13C NMR (101 MHz, CDCl3) δ 182.10, 140.33, 135.18, 128.81, 126.96, 126.45, 126.04, 10.95, 8.39; ESIMS m/z 193 ([M+H]+).
Name
N-((2-cyclopropylphenyl)carbamothioyl)benzamide
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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